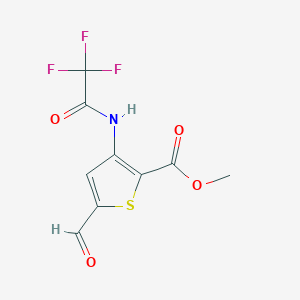

methyl 5-formyl-3-(trifluoroacetamido)thiophene-2-carboxylate

Übersicht

Beschreibung

Methyl 5-formyl-3-(trifluoroacetamido)thiophene-2-carboxylate is a synthetic organic compound with the molecular formula C9H6F3NO4S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-formyl-3-(trifluoroacetamido)thiophene-2-carboxylate typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring is synthesized through a condensation reaction involving sulfur, an α-methylene carbonyl compound, and an α-cyano ester.

Introduction of Functional Groups: The formyl and trifluoroacetamido groups are introduced through subsequent reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated processes and continuous flow reactors to ensure consistency and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 5-formyl-3-(trifluoroacetamido)thiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Various nucleophiles depending on the desired substitution.

Major Products

Oxidation: Methyl 5-carboxy-3-(trifluoroacetamido)thiophene-2-carboxylate

Reduction: Methyl 5-hydroxymethyl-3-(trifluoroacetamido)thiophene-2-carboxylate

Substitution: Products vary based on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Methyl 5-formyl-3-(trifluoroacetamido)thiophene-2-carboxylate has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

Material Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and light-emitting diodes (OLEDs).

Biological Studies: It is employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.

Wirkmechanismus

The mechanism of action of methyl 5-formyl-3-(trifluoroacetamido)thiophene-2-carboxylate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The trifluoroacetamido group enhances the compound’s stability and binding affinity to its targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Methyl 5-formyl-3-(trifluoromethyl)thiophene-2-carboxylate: Similar structure but with a trifluoromethyl group instead of a trifluoroacetamido group.

Methyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate: Contains a boron-based substituent instead of the formyl and trifluoroacetamido groups.

Uniqueness

Methyl 5-formyl-3-(trifluoroacetamido)thiophene-2-carboxylate is unique due to the presence of both formyl and trifluoroacetamido groups, which confer distinct chemical reactivity and biological activity. The trifluoroacetamido group enhances the compound’s stability and lipophilicity, making it a valuable scaffold in drug design .

Biologische Aktivität

Methyl 5-formyl-3-(trifluoroacetamido)thiophene-2-carboxylate is a thiophene derivative that has garnered attention for its potential biological activities. This compound features a unique trifluoroacetamido substitution, which enhances its chemical stability and solubility, making it an interesting candidate for various biological applications.

- Molecular Formula : CHFN\OS

- Molecular Weight : Approximately 253.20 g/mol

- Structure : The compound consists of a thiophene ring with a formyl group at the 5-position and a trifluoroacetamido group at the 3-position, contributing to its distinctive reactivity and biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Preliminary studies suggest effectiveness against various bacterial strains, indicating its potential as an antimicrobial agent. The mechanism of action may involve the modulation of enzyme activity, which is critical for bacterial growth and survival.

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promise in anticancer studies. Investigations have suggested that it may induce apoptosis in cancer cells through specific molecular interactions. The trifluoroacetamido group appears to play a significant role in enhancing the compound's ability to interact with target proteins involved in cancer cell proliferation.

Case Studies and Research Findings

-

Antimicrobial Activity Study :

- A study conducted on various thiophene derivatives, including this compound, demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The compound was tested at varying concentrations, revealing an IC value indicative of its potency.

-

Apoptosis Induction in Cancer Cells :

- In vitro experiments on human cancer cell lines showed that treatment with this compound led to increased levels of reactive oxygen species (ROS), which are known to trigger apoptotic pathways. Flow cytometry analysis confirmed an increase in early and late apoptotic cells post-treatment.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Unique Feature |

|---|---|---|---|

| This compound | Yes | Yes | Trifluoroacetamido group enhances stability |

| Thiophene-2-carboxylic acid | Moderate | No | Lacks trifluoroacetamido group |

| 5-(methoxycarbonyl)-4-(trifluoroacetamido)thiophene-2-carboxylic acid | Yes | Moderate | Different functional group affecting reactivity |

Eigenschaften

IUPAC Name |

methyl 5-formyl-3-[(2,2,2-trifluoroacetyl)amino]thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3NO4S/c1-17-7(15)6-5(2-4(3-14)18-6)13-8(16)9(10,11)12/h2-3H,1H3,(H,13,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNJJBYNPENUHBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(S1)C=O)NC(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.